Amineptine hydrochloride

Vue d'ensemble

Description

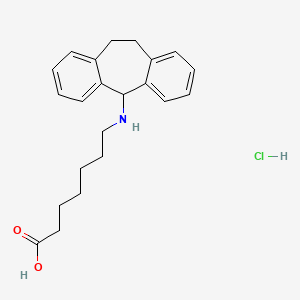

Amineptine hydrochloride is an atypical tricyclic antidepressant (TCA) primarily used in the treatment of neuroses with psychoasthenic, anxio-phobic, and depressive manifestations . It acts as a selective and mixed dopamine reuptake inhibitor and releasing agent, and to a lesser extent as a norepinephrine reuptake inhibitor .

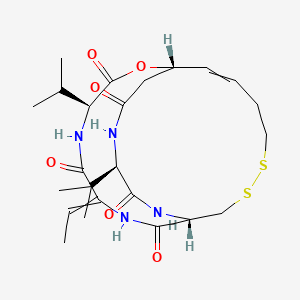

Molecular Structure Analysis

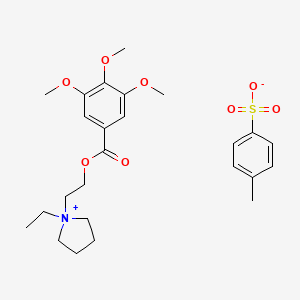

The molecular formula of this compound is C22H28ClNO2 . The average mass is 373.916 Da and the monoisotopic mass is 373.180847 Da .Chemical Reactions Analysis

Amineptine selectively inhibits the reuptake of dopamine and to a lesser extent norepinephrine, thus exerting a powerful and fast-acting antidepressant effect .Physical and Chemical Properties Analysis

The molecular formula of this compound is C22H28ClNO2. The average mass is 373.916 Da and the monoisotopic mass is 373.180847 Da .Applications De Recherche Scientifique

Analytical Methods Development

- Ion Association with Cobalt (II) Thiocyanate: Research led by Fekria (2002, 2017) developed new methods for determining amineptine hydrochloride using ion-pairs with the inorganic complex [Co(SCN)4]−2. These methods provide accurate, simple, and rapid analysis of amineptine in bulk drugs and pharmaceutical forms. The optimal experimental conditions were thoroughly studied, including pH and solvent choice, with nitrobenzene proving most suitable for quantitative extraction (Fekria, 2002) (Abou Attia Fekria M, 2017).

Spectrofluorimetric Analysis

- Spectrofluorimetric Protocol for Antidepressants: A spectrofluorimetric method has been developed by Omar et al. (2017) for determining this compound and other antidepressants in dosage forms and human plasma. This method is based on the reaction of these drugs with dansyl chloride, offering a sensitive and selective approach for amineptine analysis (Omar et al., 2017).

Spectrophotometric Determination

- Spectrophotometric Methods for Tricyclic Antidepressants: Research by El-Dien et al. (2006) and Mohamed et al. (2006, 2007) has developed extraction spectrophotometric procedures for determining this compound and other tricyclic antidepressants in pure form and pharmaceutical preparations. These methods involve ion-pair formation with various reagents, facilitating the quantitative microdetermination of amineptine (El-Dien et al., 2006) (Mohamed et al., 2006) (Mohamed et al., 2007).

Polymer Synthesis

- Polystyrene-Polypeptide Block Copolymers: Dimitrov and Schlaad (2003) explored the role of primary amine hydrochlorides in promoting a well-controlled ring-opening polymerisation. This research contributes to the synthesis of polystyrene-poly(Z-L-lysine) block copolymers with applications in diverse fields, including drug delivery systems (Dimitrov & Schlaad, 2003).

Drug Metabolism Studies

- Pharmacokinetics of Amineptine: Sbarra et al. (2010) investigated the pharmacokinetics of amineptine in humans, providing essential information for its effective and safe use in therapeutic applications. This study offers insights into the drug's behavior following oral administration, contributing to the understanding of its metabolic profile (Sbarra et al., 2010).

Novel Synthesis Approaches

- Diversity-Oriented Synthesis of Dipeptide Mimetics: Shi et al. (2011) conducted research on the synthesis of dipeptide mimetics containing bioactive molecular skeletons, potentially relevant for drug discovery and development. This approach includes the use of amines and offers a straightforward pathway to structurally diverse compounds with potential bioactivities (Shi et al., 2011).

Mécanisme D'action

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

6-carboxyhexyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2.ClH/c24-21(25)13-3-1-2-8-16-23-22-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)22;/h4-7,9-12,22-23H,1-3,8,13-16H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPUXONTAVMIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)[NH2+]CCCCCCC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30272-08-3 | |

| Record name | Amineptine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30272-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-propylbenzoic acid](/img/structure/B1220207.png)

![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)